molecular formula C18H39N5O12S B607106 Dibekacin sulfate CAS No. 58580-55-5

Dibekacin sulfate

Cat. No. B607106
CAS RN: 58580-55-5
M. Wt: 549.6 g/mol
InChI Key: GXKUKBCVZHBTJW-UHFFFAOYSA-N
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Description

Dibekacin sulfate (ABK) is an aminoglycoside antibiotic. It is a semisynthetic derivative of kanamycin developed by Hamao Umezawa and collaborators for Meiji Seika . It has broad antimicrobial activities against not only Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) but also Gram-negative bacteria .


Synthesis Analysis

An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin . The impurities derived from side chains at different NH2 sites were separated, and analyzed by ESI-HRMS2 and 2D NMR . The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions .


Molecular Structure Analysis

The molecular formula of this compound is C18H37N5O8 . Its average mass is 549.594 Da and its monoisotopic mass is 549.231567 Da .


Chemical Reactions Analysis

This compound is known to interfere with protein synthesis . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin .


Physical And Chemical Properties Analysis

The empirical formula of this compound is C18H37N5O8 . Its CAS number is 93965-12-9 and its molecular weight is 451.52 .

Scientific Research Applications

  • Bone Infection Prevention in Orthopedic Surgery : Dibekacin sulfate rapidly penetrates bone, achieving peak concentration in cancellous bone within an hour after intramuscular injection. Its concentration in cancellous bone parallels that in serum, with higher concentrations found in cancellous bone compared to cortical bone. This makes it suitable for preventing infection in orthopedic surgery, as it maintains a bactericidal level in bone for an adequate duration (Kikuchi, Hoshika, Matsui, & Hasue, 1982).

  • Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA) and Multidrug-Resistant Gram-Negative Pathogens : Arbekacin sulfate, derived from dibekacin, shows broad antimicrobial activities against MRSA and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Approved in Japan for treating MRSA-caused pneumonia and sepsis, it is effective and safe for over two decades of use. It also holds promise for treating multidrug-resistant Gram-negative bacterial infections due to its synergistic effect with beta-lactams (Matsumoto, 2014).

  • Post-Operative Bacterial Infection Prevention in Chronic Sinusitis Surgery : A gauze tampon incorporating this compound ointment was developed to prevent bacterial infection after chronic sinusitis surgery. It demonstrated stability, no loss of potency upon sterilization, and was effective in hemostasis and disinfection (Namiki et al., 1986).

  • Stability in Pharmaceutical Preparations : The stability of this compound in various ointment bases was assessed. It remained mostly stable under different conditions, except when exposed to light, where its potency decreased slightly. This study is crucial for understanding how to maintain this compound's effectiveness in pharmaceutical products (Hayashi, Kasano, & Suhara, 1980).

  • Pharmacokinetics in Patients with MRSA Infections : A study on the population pharmacokinetics of arbekacin, a derivative of dibekacin, in patients with MRSA infections and volunteers, found that drug clearance was related to creatinine clearance, age, and body weight. This data is useful for optimizing arbekacin use in MRSA treatment (Tanigawara et al., 2006).

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Dibekacin sulfate shows promise for the application for the treatment of multidrug-resistant Gram-negative bacterial infections such as multidrug-resistant strains of P. aeruginosa and Acinetobacter baumannii because of its synergistic effect in combination with beta-lactams .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dibekacin sulfate involves the modification of Kanamycin A, which is a naturally occurring aminoglycoside antibiotic. The modification involves the addition of a butyryl group to the 6'-amino group of Kanamycin A, followed by sulfation of the 3'-hydroxyl group. The resulting compound is Dibekacin sulfate.", "Starting Materials": [ "Kanamycin A", "Butyric anhydride", "Pyridine", "Chlorosulfonic acid", "Sodium hydroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Kanamycin A is dissolved in pyridine and reacted with butyric anhydride to form 6'-butyryl-Kanamycin A.", "6'-butyryl-Kanamycin A is dissolved in chloroform and reacted with chlorosulfonic acid to form 6'-butyryl-Kanamycin A sulfate.", "The resulting sulfate is dissolved in water and neutralized with sodium hydroxide to form 6'-butyryl-Kanamycin A sulfate salt.", "The salt is dissolved in ethanol and reacted with sulfuric acid to form Dibekacin sulfate.", "The product is purified by crystallization and dried to obtain pure Dibekacin sulfate." ] }

CAS RN

58580-55-5

Molecular Formula

C18H39N5O12S

Molecular Weight

549.6 g/mol

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

InChI Key

GXKUKBCVZHBTJW-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dibekacin sulfate;  Debecacin sulfate;  EINECS 261-341-0;  Orbicin;  Panimycin.

Origin of Product

United States

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